6-Bromo-1H-indazole-4-carboxylic acid
Overview
Description
6-Bromo-1H-indazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C8H5BrN2O2. It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiangiogenic, and antioxidant properties .
Scientific Research Applications
6-Bromo-1H-indazole-4-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of novel anticancer, antiangiogenic, and antioxidant agents.
Biological Research: The compound is used to study the biological pathways and molecular targets involved in cancer and other diseases.
Industrial Applications: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-1H-indazole-4-carboxylic acid are human cancer cell lines, including HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . The compound also targets proangiogenic cytokines associated with tumor development, such as tumor necrosis factor-alpha (TNFα), vascular endothelial growth factor (VEGF), epidermal growth factor (EGF), insulin-like growth factor 1 (IGF1), transforming growth factor-beta (TGFb), and leptin .
Mode of Action
this compound interacts with its targets by hindering the viability of the cancer cells . It exhibits inhibitory activity on the viability of these cells, with certain derivatives showing higher inhibitory activity compared to the standard methotrexate . The compound also inhibits the proangiogenic cytokines, thereby affecting tumor development .
Biochemical Pathways
The compound affects the biochemical pathways associated with tumor development and angiogenesis . It inhibits the proangiogenic cytokines, which are key players in these pathways . The inhibition of these cytokines disrupts the pathways, leading to downstream effects such as reduced tumor growth and angiogenesis .
Result of Action
The result of the action of this compound is the inhibition of cancer cell viability and the disruption of proangiogenic cytokines . This leads to reduced tumor growth and angiogenesis, thereby exhibiting anticancer, antiangiogenic, and antioxidant activities .
Biochemical Analysis
Biochemical Properties
6-Bromo-1H-indazole-4-carboxylic acid plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, it has been found to inhibit the activity of proangiogenic cytokines such as tumor necrosis factor-alpha (TNFα), vascular endothelial growth factor (VEGF), and epidermal growth factor (EGF) . These interactions suggest that this compound may have potential as an antiangiogenic agent, which could be beneficial in the treatment of cancer by inhibiting the formation of new blood vessels that supply tumors.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been shown to inhibit the viability of several human cancer cell lines, including liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cells . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to inhibit the expression of proangiogenic cytokines, thereby disrupting the signaling pathways that promote tumor growth and metastasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting their activity and altering gene expression. Molecular docking studies have revealed that this compound can interact with the active sites of enzymes and proteins, leading to their inhibition . This inhibition can result in the downregulation of proangiogenic cytokines, thereby reducing tumor growth and angiogenesis.
Temporal Effects in Laboratory Settings
The temporal effects of this compound have been studied in laboratory settings to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound remains stable under various conditions, maintaining its biological activity over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of proangiogenic cytokines and reduced tumor growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects, with higher doses leading to greater inhibition of tumor growth and angiogenesis . At very high doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics and pharmacodynamics of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes and distributed to various tissues, where it exerts its effects . It interacts with transporters and binding proteins that facilitate its uptake and distribution, affecting its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it can interact with its target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate subcellular sites to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-indazole-4-carboxylic acid typically involves the bromination of 1H-indazole-4-carboxylic acid. One common method includes dissolving 1H-indazole-4-carboxylic acid in anhydrous acetic acid, followed by the slow addition of liquid bromine. The reaction mixture is then heated and stirred under reflux conditions for several hours .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed:
Substitution Products: Various substituted indazole derivatives.
Oxidation Products: Indazole oxides.
Reduction Products: Indazole amines.
Coupling Products: Biaryl compounds.
Comparison with Similar Compounds
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Similar structure but with a cyclopentyl group, showing potent anticancer and antiangiogenic activities.
6-Bromo-1H-indazole-4-carboxaldehyde: A related compound with an aldehyde group, used in various synthetic applications.
Uniqueness: 6-Bromo-1H-indazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and industrial applications .
Properties
IUPAC Name |
6-bromo-1H-indazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYONCBWTWPVWRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)C=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646521 | |
Record name | 6-Bromo-1H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885523-08-0 | |
Record name | 6-Bromo-1H-indazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885523-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 885523-08-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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